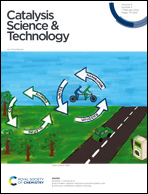Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods
Catalysis Science & Technology Pub Date: 2019-09-03 DOI: 10.1039/C9CY01539F
Abstract
Deracemisation via chemo-enzymatic or multi-enzymatic approaches is the optimum substitute for kinetic resolution, which suffers from the limitation of a theoretical maximum 50% yield albeit high enantiomeric excess is attainable. This review covers the recent progress in various deracemisation approaches applied to the synthesis of enantiomerically pure alcohols and amines, such as (1) dynamic kinetic resolution, (2) cyclic deracemisation, (3) linear deracemisation (including stereoinversion) and (4) enantioconvergent methods.

Recommended Literature
- [1] Attaching high charge density metal ions to surfaces and biomolecules. Reaction chemistry of hypodentate cobalt diamine complexes†‡
- [2] BPTI folding revisited: switching a disulfide into methylene thioacetal reveals a previously hidden path†
- [3] Cage effect on stability and molecular dynamics of [(CH3)3N]•+ and [(CH3)3NCH2]•+ generated in γ-irradiated zeolites
- [4] Back matter
- [5] Boron nitride-enabled printing of a highly sensitive and flexible iontronic pressure sensing system for spatial mapping
- [6] Bulky arene-bridged bis(amide) and bis(amidinate) complexes of germanium(ii) and tin(ii)†
- [7] CAP/EOM-CCSD method for the study of potential curves of resonant states
- [8] Atomistic insights into the nanohelix of hydrogenated graphene: formation, characterization and application
- [9] CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†
- [10] Cetyltrimethylammonium bromide intercalated graphene/polypyrrole nanowire composites for high performance supercapacitor electrode†










